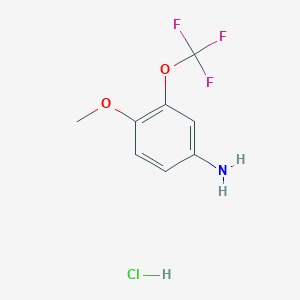
4-Methoxy-3-(trifluoromethoxy)aniline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-3-(trifluoromethoxy)aniline hydrochloride is a chemical compound with the molecular formula C8H8F3NO2·HCl. It is known for its unique structure, which includes both methoxy and trifluoromethoxy groups attached to an aniline core. This compound is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(trifluoromethoxy)aniline hydrochloride typically involves the introduction of methoxy and trifluoromethoxy groups onto an aniline ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable aniline derivative is reacted with methoxy and trifluoromethoxy reagents under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated reactors and advanced purification techniques ensures the high purity of the final product.
化学反应分析
Types of Reactions
4-Methoxy-3-(trifluoromethoxy)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methoxy and trifluoromethoxy groups influence the reactivity of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学研究应用
4-Methoxy-3-(trifluoromethoxy)aniline hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Methoxy-3-(trifluoromethoxy)aniline hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The methoxy and trifluoromethoxy groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. These interactions can lead to changes in enzyme activity or receptor signaling, which are crucial for its applications in research and medicine.
相似化合物的比较
Similar Compounds
4-(Trifluoromethoxy)aniline: Similar in structure but lacks the methoxy group.
3-Fluoro-4-methoxyaniline: Contains a fluorine atom instead of the trifluoromethoxy group.
4-Fluoro-3-(trifluoromethoxy)aniline: Similar but with a fluorine atom in place of the methoxy group.
Uniqueness
4-Methoxy-3-(trifluoromethoxy)aniline hydrochloride is unique due to the presence of both methoxy and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features make it a valuable compound for various research applications, offering different reactivity and interaction profiles compared to its analogs.
属性
CAS 编号 |
647855-19-4 |
|---|---|
分子式 |
C8H9ClF3NO2 |
分子量 |
243.61 g/mol |
IUPAC 名称 |
4-methoxy-3-(trifluoromethoxy)aniline;hydrochloride |
InChI |
InChI=1S/C8H8F3NO2.ClH/c1-13-6-3-2-5(12)4-7(6)14-8(9,10)11;/h2-4H,12H2,1H3;1H |
InChI 键 |
RFVFKEQYLSCYGF-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)N)OC(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Urea, N-(7-hydroxy-1-naphthalenyl)-N'-[[5-(2-pyridinyl)-2-thienyl]methyl]-](/img/structure/B12609900.png)
![3-Methoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12609903.png)
![N-{2-[(3-Methylbutan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12609904.png)
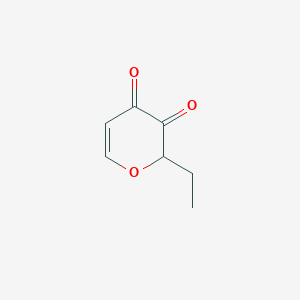
![2-[(Benzenesulfonyl)methyl]hept-2-enenitrile](/img/structure/B12609915.png)
![4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]oxy}-4-oxobutanoate](/img/structure/B12609919.png)
![Ethyl [2-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate](/img/structure/B12609930.png)
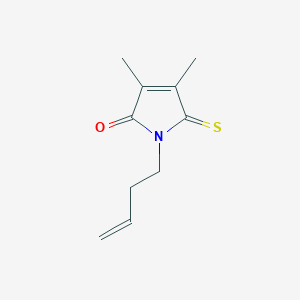

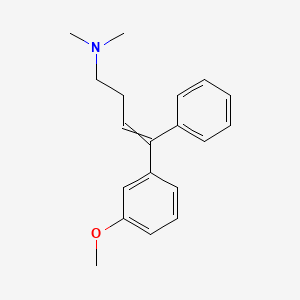
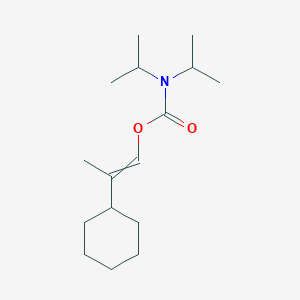
![{3-[(3-Chlorophenyl)sulfanyl]-5-fluoro-2-methyl-1H-indol-1-yl}acetic acid](/img/structure/B12609957.png)
![[(3,5-Di-tert-butyl-1-methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12609964.png)
![2-[(4-Benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one](/img/structure/B12609967.png)
